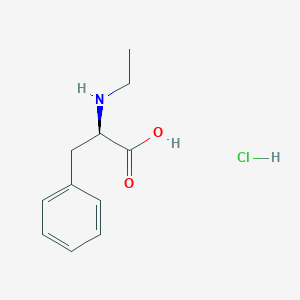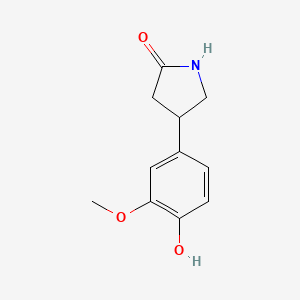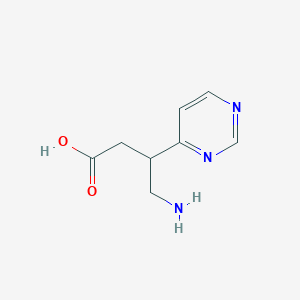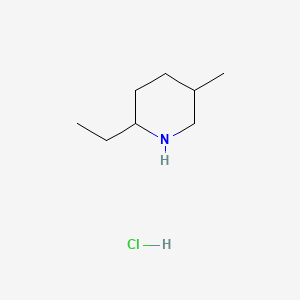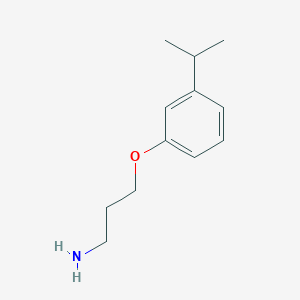
2,5-Dimethoxycinnamaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxycinnamaldehyde is an organic compound belonging to the cinnamaldehyde family. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an aldehyde group attached to the cinnamyl chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxycinnamaldehyde typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate reagent. One common method is the Perkin reaction, where 2,5-dimethoxybenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 2,5-Dimethoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dimethoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of 2,5-Dimethoxycinnamaldehyde involves its interaction with various molecular targets. It is known to inhibit the growth of certain bacteria by disrupting their cell membranes. The compound’s aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation. Additionally, its methoxy groups contribute to its antioxidant properties by scavenging free radicals.
類似化合物との比較
2,5-Dimethoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
3,4-Dimethoxycinnamaldehyde: Similar structure but with methoxy groups at the 3 and 4 positions.
2,3-Dimethoxycinnamaldehyde: Methoxy groups at the 2 and 3 positions.
Cinnamaldehyde: The parent compound without any methoxy groups.
Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which influence its chemical reactivity and biological activity. The presence of these groups enhances its solubility in organic solvents and contributes to its distinctive aromatic properties.
特性
CAS番号 |
33538-93-1 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChIキー |
QODHTNANDXLRSB-ONEGZZNKSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


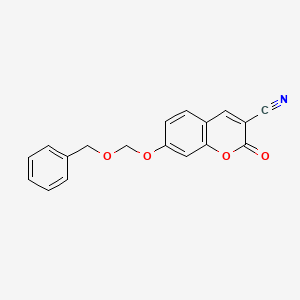
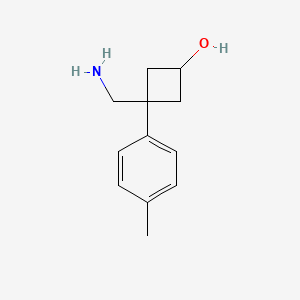

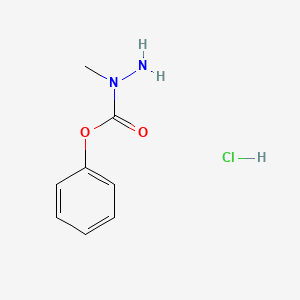
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
